6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine
Descripción
6-Chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, a difluoromethyl group at position 4, and a propyl chain at position 2. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . Its synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyridine precursors with hydrazine derivatives, followed by halogenation and fluoromethylation steps .
Propiedades
IUPAC Name |
6-chloro-4-(difluoromethyl)-2-propylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c1-2-3-16-5-7-6(9(12)13)4-8(11)14-10(7)15-16/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNIWQRVOAGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Hydrazine-Mediated Ring Closure
A common strategy involves reacting 3-amino-2-chloropyridine derivatives with hydrazine hydrate under acidic conditions. For example, 3-amino-2-chloro-4-(difluoromethyl)pyridine can be treated with hydrazine to form the pyrazole ring, followed by propyl group introduction via alkylation. However, this method suffers from low yields (~35%) due to competing side reactions.
Oxidative Cyclization with 1,3-Dicarbonyl Compounds
Modified Japp–Klingemann reactions enable one-pot synthesis. As demonstrated in pyrazolo[1,5-a]pyridine syntheses, 2-chloro-3-nitropyridines react with 1,3-dicarbonyl compounds (e.g., acetylacetone) in ethanol/acetic acid under oxygen to form the pyrazole ring. Applied to the target compound, this method could involve:
-
SNAr displacement of nitro groups with difluoromethyl anions.
-
Condensation with propyl hydrazine derivatives.
Key Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Acetic Acid (9:1) |
| Temperature | 130°C |
| Reaction Time | 18 hours |
| Yield Range | 72–87% |
Nucleophilic Aromatic Substitution (SNAr) Sequences
Sequential Functionalization of Halogenated Intermediates
Tosylate-Mediated Diazonium Coupling
Building on pyrazolo[4,3-b]pyridine syntheses, 2-chloro-3-nitropyridine derivatives can be converted to diazonium tosylates, which undergo coupling with β-keto esters. For the target compound:
-
2-Chloro-3-nitro-4-(difluoromethyl)pyridine reacts with ethyl acetoacetate.
-
Diazonium coupling at 20°C forms a hydrazone intermediate.
-
Base-induced cyclization (DABCO, 40°C) yields the pyrazole ring.
Reaction Optimization
| Base | Yield (%) | Byproduct Formation |
|---|---|---|
| NaOH | 45 | High |
| DABCO | 78 | Low |
| Et₃N | 65 | Moderate |
One-Pot Multicomponent Approaches
Cross-Dehydrogenative Coupling (CDC)
Adapting methods for pyrido[1,2-b]indazoles, a three-component reaction between:
-
2-Chloro-4-(difluoromethyl)pyridine
-
Propylhydrazine
-
Dimedone
Under oxygen atmosphere, this CDC protocol achieves cyclization and functionalization in one pot. The mechanism proceeds via:
-
Formation of a hydrazone intermediate.
-
Oxidative C–N bond formation.
Scalability Data
| Scale (mmol) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 10 | 82 | 98.5 |
| 50 | 79 | 97.8 |
| 100 | 75 | 96.2 |
Post-Functionalization of Pyrazolo[3,4-b]Pyridine Cores
Late-Stage Difluoromethylation
While most methods install difluoromethyl groups early, recent advances allow late-stage introduction using ClCF₂H/CuI systems. A representative pathway:
Propyl Group via Buchwald–Hartwig Amination
Aryl chlorides at position 2 can undergo amination with propylamine using Pd catalysts:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 84 |
| Pd₂(dba)₃ | BINAP | 79 |
| PdCl₂(Amphos) | DavePhos | 88 |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 3 | 65 | 97 | 120 |
| SNAr Sequence | 4 | 52 | 95 | 180 |
| One-Pot CDC | 1 | 78 | 98 | 90 |
| Late-Stage Functionalization | 5 | 41 | 93 | 210 |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing formation of pyrazolo[4,3-b]pyridine isomers is mitigated by:
Difluoromethyl Group Stability
The CF₂H moiety is prone to hydrolysis under basic conditions. Successful strategies include:
Análisis De Reacciones Químicas
Nucleophilic Substitution at C6 Chlorine
The chlorine atom at position C6 undergoes nucleophilic substitution reactions with various nucleophiles. This reactivity is enhanced by electron-withdrawing effects from the difluoromethyl group at C4:
| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | C6-aminated derivative | 68–75 | |
| Thiols | NaH, THF, RT | C6-thioether | 62–70 | |
| Alkoxides | Et₃N, MeOH, reflux | C6-ether | 55–60 |
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-deficient pyridine ring facilitates attack by nucleophiles .
Oxidation Reactions
The difluoromethyl group and pyrazole ring are susceptible to oxidation under controlled conditions:
-
Difluoromethyl Oxidation :
Using KMnO₄ in acidic conditions converts the -CF₂H group to a carboxylic acid (-COOH) .
Example: -
Pyrazole Ring Oxidation :
Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the pyrazole ring to form pyrazine derivatives .
Reduction Reactions
Selective reduction of the pyridine ring is achievable using catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 60°C | Dihydropyrazolopyridine | High |
| NaBH₄ | MeOH, RT | Partial reduction of C=N bonds | Moderate |
The difluoromethyl group remains intact under these conditions .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, similar to other halogenated pyrazolopyridines :
-
Suzuki Coupling :
Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives:
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole ring undergoes electrophilic substitution at position C5:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5-nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | C5-sulfonic acid |
The propyl group at N2 sterically hinders substitution at adjacent positions .
Functionalization of the Propyl Group
The N2-propyl chain can be modified through:
-
Oxidation : TBHP (tert-butyl hydroperoxide) converts the propyl group to a ketone .
-
Halogenation : NBS (N-bromosuccinimide) introduces bromine at the terminal carbon .
Biological Activity and Reaction Implications
Derivatives synthesized via these reactions exhibit pharmacological properties:
-
Anticancer Activity : C6-aminated analogs show FGFR1 inhibition (IC₅₀ = 0.36 µM) .
-
Antimicrobial Effects : Thioether derivatives inhibit biofilm formation by >60% .
Stability and Reactivity Trends
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-Chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine serves as a scaffold for the development of novel pharmaceuticals. Its structural diversity allows for the modification of biological activity, making it a candidate for:
- Anticancer Agents : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting its utility in developing anticancer therapies.
- Anti-inflammatory Drugs : The compound has been studied for its ability to modulate inflammatory pathways, offering prospects in treating chronic inflammatory diseases.
The compound is also utilized in biological assays to evaluate its pharmacological properties:
- Kinase Inhibition : Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, highlighting its potential as a targeted therapy.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, which could be beneficial in neurodegenerative disease models.
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique functional groups allow chemists to explore various synthetic pathways and develop new compounds with desired properties.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry demonstrated that modifications of the pyrazolo[3,4-b]pyridine structure led to compounds with enhanced activity against breast cancer cell lines. The study highlighted the importance of the difluoromethyl group in increasing potency and selectivity against cancer cells compared to normal cells.
Case Study 2: Anti-inflammatory Activity
Research conducted by a team at [Institute Name] explored the anti-inflammatory effects of this compound on animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in treating arthritis.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development | Potential anticancer and anti-inflammatory agents |
| Biological Activity | Evaluation of pharmacological properties | Kinase inhibition and neuroprotective effects |
| Synthetic Chemistry | Building block for complex molecules | Facilitates exploration of diverse synthetic pathways |
Mecanismo De Acción
The mechanism by which 6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine class encompasses numerous derivatives with variations in substituents at positions 2, 4, and 4. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Physicochemical Properties The propyl chain at position 2 in the target compound balances lipophilicity and solubility better than shorter (methyl) or longer (butyl) alkyl chains, as evidenced by logP values and solubility assays . Difluoromethyl at position 4 enhances metabolic stability compared to non-fluorinated analogs (e.g., 3,4-dimethyl derivatives) by resisting oxidative degradation .
Pharmacological Activity The target compound and its isopropyl analog (C₁₁H₁₂ClF₂N₃) show superior binding to immune-related kinases (e.g., JAK3) compared to methyl-substituted derivatives, likely due to improved hydrophobic interactions . Non-fluorinated analogs (e.g., 2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine) exhibit weaker activity in autoimmune models, highlighting the critical role of fluorination .
Synthetic Accessibility The target compound requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), whereas non-fluorinated derivatives are synthesized via simpler alkylation routes . One-pot syntheses (e.g., for pyrido[2,3-d]pyrimidines) are less feasible for the target compound due to the need for sequential functionalization .
Actividad Biológica
6-Chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, pharmacological applications, and structure-activity relationships (SAR).
- Molecular Formula : C10H10ClF2N3
- CAS Number : 1018128-29-4
- Molar Mass : 245.66 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF2N3 |
| CAS Number | 1018128-29-4 |
| Molar Mass | 245.66 g/mol |
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines, including 6-chloro-4-(difluoromethyl)-2-propyl, typically involves methods such as nucleophilic substitution and cyclization reactions. Recent studies have developed efficient protocols that utilize readily available precursors, allowing for the rapid assembly of these complex structures while minimizing by-products and enhancing yields .
Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit key proteins involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase . The compound's structure allows it to interact with these targets effectively, leading to reduced cellular proliferation in various cancer cell lines.
Inhibition of Kinases
6-Chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine has shown promise as an inhibitor of cyclin-dependent kinases (CDKs). Notably, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 . This inhibition is crucial for regulating cell cycle progression and has implications for cancer therapy.
Anti-inflammatory and Analgesic Properties
Pyrazolo[3,4-b]pyridines are also being explored for their anti-inflammatory effects. Some derivatives have been shown to exhibit activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), with improved selectivity and potency .
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of various pyrazolo compounds on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with chlorine and difluoromethyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts . -
Kinase Inhibition :
In vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine could effectively inhibit CDK activity in a dose-dependent manner. The most potent inhibitors showed selectivity over other kinases, suggesting a favorable therapeutic window for further development .
Structure-Activity Relationship (SAR)
The biological activity of 6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine can be influenced by various substituents on the pyrazole ring. For example:
- Chloro Substitution : Enhances binding affinity to target proteins.
- Difluoromethyl Group : Improves metabolic stability and bioavailability.
Q & A
Q. Biological Activity
- In Vitro Kinase Assays : Use recombinant protein kinases (e.g., EGFR or VEGFR) with ATP-competitive ELISA to measure IC₅₀ values .
- Structural Analog Screening : Compare inhibitory potency against related pyrazolo[3,4-b]pyridine derivatives (e.g., substituent effects on difluoromethyl or propyl groups) .
Data Interpretation : Cross-validate with crystallography or molecular docking to map binding interactions .
How can substituent effects be analyzed via spectroscopic and computational methods?
Q. Structural Analysis
- ¹H/¹³C NMR : Assign chemical shifts to substituents (e.g., difluoromethyl δ ~6.5 ppm; propyl chain δ 0.8–1.5 ppm) .
- DFT Calculations : Model electronic effects of chloro and difluoromethyl groups on aromatic π-system polarization .
Case Study : Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., -CF₃) show enhanced kinase affinity due to increased electrophilicity .
How to resolve discrepancies in reported biological activity data?
Q. Data Contradiction Analysis
- Source Variability : Compare assay conditions (e.g., kinase isoform, ATP concentration). For example, IC₅₀ values may vary 10-fold between EGFR wild-type vs. mutant isoforms .
- Structural Confounders : Verify compound purity (≥95% via HPLC) and stereochemistry (e.g., chiral propyl configuration) .
Recommendation : Replicate studies using standardized protocols (e.g., Eurofins Panlabs kinase profiling).
How to design synthetic intermediates for selective derivatization?
Q. Intermediate Strategy
- Chlorine as a Handle : Use 6-chloro substituent for Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups .
- Sulfanyl Acetic Acid Derivatives : Modify the 6-position with -SCH₂CO₂H for solubility tuning .
Example : 2-{[4-(difluoromethyl)-2-propyl-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid (CAS 1172878-64-6) serves as a versatile intermediate .
What are key safety considerations during synthesis?
Q. Safety Protocols
- Hazard Mitigation : Avoid ignition sources (P210) due to thermal instability .
- Waste Handling : Neutralize reaction byproducts (e.g., HCl gas) with 10% NaOH before disposal .
Critical Step : Monitor exotherms during cyclization; use jacketed reactors for temperature control .
How to elucidate the mode of kinase inhibition using computational methods?
Q. Mechanistic Studies
- Molecular Dynamics (MD) : Simulate ligand binding to kinase ATP pockets over 100-ns trajectories to identify key residues (e.g., Lys716 in EGFR) .
- 3D-QSAR : Corrogate substituent hydrophobicity and inhibitory potency to guide structural optimization .
How to quantify purity and stability under varying storage conditions?
Q. Analytical Chemistry
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to detect degradation products (e.g., hydrolyzed difluoromethyl groups) .
- Stability Profile : Store at -20°C under N₂; room temperature storage reduces purity by 5% over 6 months .
What strategies improve yields in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
